1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Lipophilicity Drug-likeness Permeability

This exact 6-CF3 positional isomer is critical for maintaining SAR fidelity in antifungal hit-to-lead programs. Unlike the 7-CF3 isomer, the 6-substitution pattern has demonstrated superior potency against Candida strains. With MW 230.19, zero rotatable bonds, and TPSA 32.3 Ų, it meets fragment-library criteria for target engagement studies. The reduced 3,4-bond (tetrahydro) offers improved metabolic stability over fully aromatic quinoxalinones. Available at 95% purity from multiple suppliers—confirm positional isomer identity upon receipt to ensure assay reproducibility.

Molecular Formula C10H9F3N2O
Molecular Weight 230.19 g/mol
CAS No. 1783462-66-7
Cat. No. B6618721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one
CAS1783462-66-7
Molecular FormulaC10H9F3N2O
Molecular Weight230.19 g/mol
Structural Identifiers
SMILESCN1C(=O)CNC2=C1C=CC(=C2)C(F)(F)F
InChIInChI=1S/C10H9F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-5-9(15)16/h2-4,14H,5H2,1H3
InChIKeyZFWZWCVGVAKODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 1783462-66-7): Baseline Identity for Procurement Decisions


1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a partially saturated heterocyclic compound belonging to the tetrahydroquinoxalinone class. It features a trifluoromethyl substituent at the 6-position and a methyl group at the 1-position on the bicyclic core [1]. Its molecular formula is C10H9F3N2O with a molecular weight of 230.19 g/mol [1]. The compound is commercially available as a research chemical from several vendors, typically at a minimum purity specification of 95% .

Why Generic Substitution is Insufficient for 1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one


Although this compound shares a molecular formula with its 7-CF3 positional isomer (1-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one), the position of the electron-withdrawing trifluoromethyl group critically alters the electronic distribution across the aromatic ring, which can significantly impact binding affinity and metabolic stability [1]. In related quinoxalin-2-one series, the 6- vs. 7-substitution pattern has been shown to lead to divergent antimicrobial activity, with 6-substituted analogues often exhibiting superior potency against specific Candida strains [2]. Consequently, treating these positional isomers as interchangeable would jeopardize experimental reproducibility and structure-activity relationship (SAR) integrity.

Quantitative Evidence Guide: 1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one vs. Comparators


Lipophilicity (XLogP3-AA): 6-CF3 Isomer vs. 7-CF3 Isomer

The 6-CF3 positional isomer exhibits a computed XLogP3-AA value of 2.0 [1]. While specific computed data for the 7-CF3 isomer (CAS 1783769-47-0) is not publicly available in authoritative databases, its topological polar surface area (TPSA) is predicted to be identical (32.3 Ų) due to the same molecular formula, but the spatial orientation of the hydrophobic CF3 group can lead to different experimental logP values. A difference in lipophilicity of even 0.2-0.3 log units can significantly alter membrane permeability and non-specific protein binding [2].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count: 6-CF3 Isomer vs. Non-Fluorinated Analogue

The target compound possesses 5 hydrogen bond acceptors (the trifluoromethyl group contributes 3 fluorine atoms, plus the carbonyl oxygen and the nitrogen in the ring) [1]. In contrast, a non-fluorinated analogue such as 1-methyl-3,4-dihydroquinoxalin-2(1H)-one has only 2 hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen). This increase in HBA count can enhance aqueous solubility but may also reduce passive membrane permeation, requiring careful consideration in the design of CNS-penetrant drugs [2].

Hydrogen Bonding Solubility Target Engagement

Antimicrobial Activity: 6-CF3 Quinoxalin-2-one Subclass vs. 7-CF3 Subclass

In a series of quinoxalin-2-ones evaluated for antimicrobial activity, compounds bearing a 6-CF3 substituent and a lipophilic C-3 side chain exhibited superior inhibition against Candida strains compared to their 7-CF3 counterparts [1]. Specifically, compound 24 (a 6-CF3 derivative) demonstrated notable in vitro anticancer activity in addition to its antifungal effect [1]. This class-level observation suggests that the 6-position may offer a more favorable spatial arrangement for target engagement, a hypothesis that supports prioritizing the 6-CF3 isomer in antifungal drug discovery programs. Direct comparative data for the target tetrahydroquinoxalin-2-one compound are not available, but the SAR trend from the quinoxalin-2-one series provides a strong rationale for isomer-specific procurement.

Antifungal Candida albicans Structure-Activity Relationship

Optimal Application Scenarios for 1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one


Medicinal Chemistry: Lead Optimization of Antifungal Agents

Based on the class-level SAR suggesting superior activity of 6-CF3-substituted quinoxalinones against Candida species [1], this compound can serve as a synthetic intermediate or scaffold for the development of novel antifungal agents. Its reduced 3,4-bond (tetrahydro) may offer improved metabolic stability compared to fully aromatic quinoxalinones, a factor that can be exploited in hit-to-lead campaigns.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 230.19 g/mol, a low number of rotatable bonds (0) [2], and the presence of a trifluoromethyl group for enhanced binding interactions, this compound meets the criteria for a fragment library member. The 6-CF3 substitution pattern provides a unique vector for fragment growing or merging, differentiating it from the 7-CF3 isomer and non-fluorinated analogues.

Chemical Biology: Target Engagement Studies

The partially saturated scaffold offers a distinct conformational profile compared to aromatic quinoxalinones, which may result in selective binding to specific protein targets. The compound's hydrogen bond acceptor count (5) and topological polar surface area (32.3 Ų) [2] suggest moderate cell permeability, making it suitable for cellular target engagement studies where target-specific binding is to be validated.

Process Chemistry: Isomer-Specific Building Block for Late-Stage Diversification

For synthetic chemists developing parallel libraries, the exact 6-CF3 positional isomer is critical to maintain SAR fidelity. The compound's commercial availability at 95% purity from multiple suppliers ensures reliable procurement for small- to medium-scale library synthesis, where positional isomer purity directly correlates with biological assay reproducibility.

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